molecular formula C8H10BFO3 B1591070 2-Ethoxy-4-fluorophenylboronic acid CAS No. 480438-58-2

2-Ethoxy-4-fluorophenylboronic acid

Cat. No.: B1591070
CAS No.: 480438-58-2
M. Wt: 183.97 g/mol
InChI Key: WCJKVQYVILAKQW-UHFFFAOYSA-N
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Description

2-Ethoxy-4-fluorophenylboronic acid is a boronic acid derivative characterized by the presence of an ethoxy group and a fluorine atom on the phenyl ring. This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethoxy-4-fluorophenylboronic acid can be synthesized through several methods, including the reaction of 2-ethoxy-4-fluorophenyl lithium with boronic acid derivatives. The reaction typically involves the use of a strong base, such as n-butyllithium, to generate the phenyl lithium intermediate, which then reacts with a boronic acid derivative under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound is often produced through a multi-step synthesis process that involves the initial formation of the phenyl boronic acid followed by the introduction of the ethoxy and fluorine substituents. This process requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-4-fluorophenylboronic acid undergoes various types of reactions, including Suzuki-Miyaura cross-coupling, oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Suzuki-Miyaura Cross-Coupling: This reaction typically involves the use of palladium catalysts and a base, such as sodium carbonate, in the presence of an aryl halide.

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.

  • Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst or hydride donors like lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions often require strong nucleophiles and suitable solvents.

Major Products Formed: The major products formed from these reactions include various biaryl compounds, phenyl boronic esters, and fluorinated aromatic compounds, which are valuable in pharmaceuticals and materials science.

Scientific Research Applications

2-Ethoxy-4-fluorophenylboronic acid is widely used in scientific research due to its versatility and reactivity. Its applications include:

  • Chemistry: It is a key reagent in cross-coupling reactions, which are essential for the synthesis of complex organic molecules.

  • Biology: The compound is used in the development of fluorescent probes and bioconjugation techniques.

  • Medicine: It serves as a building block for the synthesis of pharmaceuticals, particularly in the design of enzyme inhibitors and anticancer agents.

  • Industry: It is employed in the production of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism by which 2-ethoxy-4-fluorophenylboronic acid exerts its effects depends on the specific reaction it undergoes. In Suzuki-Miyaura cross-coupling, the compound acts as a boronic acid partner, facilitating the formation of carbon-carbon bonds through the action of a palladium catalyst. The molecular targets and pathways involved are typically related to the formation of biaryl compounds, which are important in various biological and industrial processes.

Comparison with Similar Compounds

2-Ethoxy-4-fluorophenylboronic acid is unique due to its specific combination of ethoxy and fluorine substituents on the phenyl ring. Similar compounds include:

  • Phenylboronic acid: Lacks the ethoxy and fluorine substituents.

  • 2-Ethoxyphenylboronic acid: Lacks the fluorine substituent.

  • 4-Fluorophenylboronic acid: Lacks the ethoxy substituent.

These compounds differ in their reactivity and applications, with this compound offering unique advantages in cross-coupling reactions and the synthesis of fluorinated compounds.

Properties

IUPAC Name

(2-ethoxy-4-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BFO3/c1-2-13-8-5-6(10)3-4-7(8)9(11)12/h3-5,11-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCJKVQYVILAKQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)F)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584280
Record name (2-Ethoxy-4-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480438-58-2
Record name (2-Ethoxy-4-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Ethoxy-4-fluorophenylboronic Acid (contains varying amounts of Anhydride)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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